molecular formula C15H23N3O B13759573 N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide CAS No. 73924-00-2

N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B13759573
CAS No.: 73924-00-2
M. Wt: 261.36 g/mol
InChI Key: LQIZEYAUARNXSO-UHFFFAOYSA-N
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Description

N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for the formation of C-N bonds in piperidine derivatives.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, ensuring the large-scale production of piperidine-containing compounds.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, pyridine-oxazoline ligands, and various nanocatalysts such as cobalt, ruthenium, and nickel . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of imine groups typically results in the formation of secondary amines, while oxidation reactions may produce ketones or aldehydes.

Scientific Research Applications

N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of C-N bonds via intermolecular and intramolecular amination reactions . These reactions are often catalyzed by metal catalysts, such as iridium(III), which facilitate the transfer of hydrogen and the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE include:

Uniqueness

What sets N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE apart from similar compounds is its specific structure and the presence of both piperidine and pyridine moieties

Properties

CAS No.

73924-00-2

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C15H23N3O/c1-13(12-17-10-4-3-5-11-17)18(14(2)19)15-6-8-16-9-7-15/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

LQIZEYAUARNXSO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)N(C2=CC=NC=C2)C(=O)C

Origin of Product

United States

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